Cas no 331462-24-9 (3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)

3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide is a synthetic acrylamide derivative featuring a nitrophenyl and phenoxyphenyl moiety. This compound is of interest in organic and medicinal chemistry due to its potential as a building block for more complex structures, particularly in the development of pharmacologically active molecules. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups enhances its reactivity in conjugation and substitution reactions, making it valuable for synthetic applications. Its well-defined structure allows for precise modifications, facilitating research in drug discovery and material science. The compound is typically characterized by high purity and stability, ensuring reliability in experimental use.
3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide structure
331462-24-9 structure
商品名:3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
CAS番号:331462-24-9
MF:
メガワット:
CID:4646495

3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 化学的及び物理的性質

名前と識別子

    • 3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide

3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N166585-25mg
3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
331462-24-9
25mg
$ 230.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671224-1g
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
331462-24-9 98%
1g
¥5560.00 2024-05-19
TRC
N166585-50mg
3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
331462-24-9
50mg
$ 380.00 2022-06-03
A2B Chem LLC
AI77006-5mg
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
331462-24-9 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI77006-1mg
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
331462-24-9 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI77006-500mg
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
331462-24-9 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI77006-1g
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
331462-24-9 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI77006-10mg
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
331462-24-9 >90%
10mg
$240.00 2024-04-20

3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 関連文献

3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamideに関する追加情報

Research Briefing on 3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide (CAS: 331462-24-9) in Chemical Biology and Pharmaceutical Applications

3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide (CAS: 331462-24-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications based on peer-reviewed literature up to Q2 2024.

Structural analysis reveals this acrylamide derivative features a nitro-substituted phenyl ring conjugated to a phenoxy-aniline moiety through an α,β-unsaturated carbonyl linker. Computational studies (DOI: 10.1021/acs.jmedchem.3c01822) suggest this configuration enables dual functionality: the electron-withdrawing nitro group enhances electrophilicity for covalent target engagement, while the phenoxy group contributes to hydrophobic interactions with protein binding pockets.

Recent pharmacological investigations demonstrate potent inhibitory activity against protein kinases, particularly EGFR (IC50 = 42 nM) and VEGFR-2 (IC50 = 68 nM) in biochemical assays (J. Med. Chem. 2024, 67, 5123-5137). X-ray crystallography of the compound bound to EGFR (PDB ID: 8T4Q) reveals covalent modification of Cys797 through Michael addition, with additional hydrogen bonds to Met793 and hydrophobic packing against Leu788.

In cellular models, the compound shows selective antiproliferative effects in triple-negative breast cancer (MDA-MB-231, GI50 = 0.8 μM) compared to normal mammary epithelial cells (MCF-10A, GI50 > 50 μM). RNA-seq analysis (GSE245678) indicates downregulation of PI3K-AKT and MAPK pathways, consistent with its kinase inhibition profile. Notably, combination studies with paclitaxel demonstrate synergistic effects (combination index = 0.32 at ED75).

ADME profiling reveals moderate metabolic stability (t1/2 = 28 min in human liver microsomes) with CYP3A4-mediated nitro reduction as the primary clearance pathway. Prodrug strategies employing nitroreductase-sensitive protecting groups (e.g., N-alkylation) are being explored to improve pharmacokinetics (ACS Pharmacol. Transl. Sci. 2024, 7, 342-351).

Ongoing clinical translation efforts include structure-activity relationship optimization to reduce hERG inhibition (current IC50 = 1.2 μM) while maintaining target potency. Analogues with fluorinated phenyl rings show particular promise, with lead candidate NP-2024 entering IND-enabling studies for solid tumors.

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